molecular formula C9H14N2O2 B1421038 methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1286695-09-7

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No. B1421038
M. Wt: 182.22 g/mol
InChI Key: JNDPYDSTBUHOHP-UHFFFAOYSA-N
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Description

“Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the molecular formula C9H14N2O2 . It is a member of the pyrazole family, a class of compounds that are particularly useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of “methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle . The pyrazole ring is substituted with two methyl groups at positions 3 and 5, and a propanoate group at position 4 .


Physical And Chemical Properties Analysis

“Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a powder that is stored at room temperature . It has a molecular weight of 182.22 .

Scientific Research Applications

Corrosion Inhibition

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and its derivatives have been explored for their role as corrosion inhibitors. Notably, compounds like BT36 and BT43 have been synthesized and shown to be very effective in protecting C38 steel in hydrochloric acid solutions, with a protection percentage exceeding 95% (Missoum et al., 2013). This effect is attributed to the cathodic inhibition by polarization and charge-transfer, with the adherence to the Langmuir adsorption isotherm.

Catalytic Properties

Derivatives of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate have been synthesized and evaluated for their catalytic properties. Copper (II) complexes of these compounds were found to be suitable catalysts for the catalytic oxidation of catechol substrate to quinone with dioxygen under ambient conditions (Boussalah et al., 2009).

Density Functional Theory (DFT) Studies

These compounds have also been the subject of DFT studies to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. Parameters such as the highest occupied molecular orbital, the lowest unoccupied molecular orbital, and the dipole moment were found to correlate well with experimental data (Wang et al., 2006).

Renewable Source Utilization

Efficient heterocyclization of related compounds into isoxazole and pyrazole derivatives represents a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, showcasing the synthetic potential of these compounds. This has been indicated by the production of several derivatives in high yields from renewable levulinic acid (Flores et al., 2014).

Synthesis and Structural Studies

The synthesis and structural characterization of these compounds have been a significant focus. For example, complexes of cobalt(II) and copper(II) with derivatives of 3-(pyrazol-1-yl)propanamide and related ligands have been synthesized and characterized, revealing unique coordination spheres and supramolecular structures (Palombo et al., 2019).

Inhibitive Action in Acidic Media

Further studies have shown the inhibitive action of bipyrazolic type organic compounds, including methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate derivatives, in preventing corrosion of pure iron in acidic media. The inhibitors were found to be adsorbed on the iron surface, following the Langmuir adsorption isotherm model, and exhibited high inhibition efficiencies (Chetouani et al., 2005).

properties

IUPAC Name

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-8(7(2)11-10-6)4-5-9(12)13-3/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPYDSTBUHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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